molecular formula C6H10BrFO B1490458 4-(Bromomethyl)-4-fluorooxane CAS No. 1240951-88-5

4-(Bromomethyl)-4-fluorooxane

Cat. No.: B1490458
CAS No.: 1240951-88-5
M. Wt: 197.05 g/mol
InChI Key: MFHKAOIGDZSSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-fluorooxane (CAS: 1240951-88-5) is a fluorinated oxane derivative featuring a bromomethyl substituent at the 4-position of the oxane (tetrahydropyran) ring. This compound is structurally characterized by a six-membered oxygen-containing ring with fluorine and bromomethyl groups at the same carbon, creating a unique electronic and steric profile. It is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules . Its bromomethyl group is reactive toward nucleophilic substitution, making it valuable for alkylation or cross-coupling reactions, while the fluorine atom may enhance metabolic stability or influence binding interactions in drug candidates .

Properties

IUPAC Name

4-(bromomethyl)-4-fluorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrFO/c7-5-6(8)1-3-9-4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKAOIGDZSSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240951-88-5
Record name 4-(bromomethyl)-4-fluorooxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-fluorooxane typically involves the fluorination of 4-bromomethyl oxane. This can be achieved through various fluorination agents such as Selectfluor or xenon difluoride (XeF₂). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-4-fluorooxane can undergo several types of chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The fluorine atom can be reduced under specific conditions.

  • Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) can be used.

Major Products Formed:

  • Oxidation: 4-(Bromomethyl)-4-fluorobenzoic acid.

  • Reduction: this compound with reduced fluorine content.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Bromomethyl)-4-fluorooxane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated molecules in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-4-fluorooxane exerts its effects depends on its specific application. For example, in drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target. The bromomethyl group can also participate in reactions that modify the biological activity of the compound.

Molecular Targets and Pathways Involved:

  • Fluorine Atom: Enhances binding affinity to biological targets.

  • Bromomethyl Group: Participates in reactions that modify biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Bromomethyl)-4-fluorooxane with analogous compounds, focusing on structural features, reactivity, and applications.

4-(Bromomethyl)-4-methyloxane

  • Structure : Replaces the fluorine atom with a methyl group (C7H13BrO) .
  • However, the electron-donating methyl group may stabilize adjacent carbocations formed during reactions.
  • Applications : Likely used in similar synthetic pathways but with altered pharmacokinetic properties due to reduced electronegativity .

4-(Bromomethyl)-3-fluorobenzoic Acid

  • Structure : A benzoic acid derivative with bromomethyl and fluorine substituents at the 4- and 3-positions, respectively (C8H6BrFO2) .
  • Reactivity : The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the ether oxygen in this compound. The bromomethyl group retains substitution reactivity.
  • Applications : Serves as a pharmaceutical intermediate, with the carboxylic acid facilitating conjugation or prodrug strategies .

4-(4-Bromophenyl)-4-fluorooxane

  • Structure : Features a 4-bromophenyl substituent instead of bromomethyl (C11H12BrFO) .
  • Reactivity : The bromine on the aryl ring enables Suzuki or Ullmann coupling reactions, differing from the alkyl bromide reactivity of this compound.
  • Applications : Used in constructing biaryl systems for materials science or drug discovery .

4-(3-Bromophenyl)oxane-4-carboxylic Acid

  • Structure : Combines a 3-bromophenyl group and a carboxylic acid on the oxane ring (C12H13BrO3) .
  • Reactivity : The carboxylic acid allows for amide bond formation, while the aryl bromide supports cross-coupling.
  • Applications: Potential use in designing kinase inhibitors or metal-organic frameworks .

Biological Activity

4-(Bromomethyl)-4-fluorooxane is an organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, case studies, and research findings.

This compound has the following chemical characteristics:

  • CAS Number : 1240951-88-5
  • Molecular Formula : Cx_xHy_yBrF (exact values depend on the specific structure)
  • Molecular Weight : Varies based on substituents

Biological Activity

The biological activity of this compound is primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. The mechanism of action often involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.

  • Case Study 1: Antimicrobial Activity
    A study evaluated the activity of various derivatives against common bacterial strains. The results are summarized in Table 1.
CompoundActivity Against S. aureusActivity Against E. coliIC50 (µM)
This compoundModerateSignificant40
Derivative ASignificantModerate25
Derivative BLowLow150

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, particularly cholinesterases, which play a crucial role in neurotransmission.

  • Case Study 2: Cholinesterase Inhibition
    Research has shown that this compound exhibits selective inhibition of butyrylcholinesterase (BChE), relevant for treating neurodegenerative diseases such as Alzheimer's.
CompoundBChE IC50 (µM)AChE IC50 (µM)
This compound35130
Derivative C30125
Derivative D50140

The biological activity is attributed to the compound's ability to interact with specific molecular targets. The bromomethyl and fluoro groups enhance lipophilicity, allowing better membrane penetration and interaction with target sites.

Research Findings

Various studies have explored the synthesis and biological evaluation of related compounds. Notably, modifications in the side chains of these compounds can significantly alter their biological efficacy.

Synthesis

The synthesis typically involves halogenation reactions followed by functional group modifications to enhance biological activity. For instance, reactions involving nucleophilic substitution can yield derivatives with improved properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-4-fluorooxane
Reactant of Route 2
4-(Bromomethyl)-4-fluorooxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.